(2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol
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Overview
Description
(2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol is an organic compound characterized by the presence of a benzodioxole ring attached to a propanol moiety This compound is known for its chiral center, which gives it specific stereochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzodioxole ring, which can be derived from catechol.
Formation of the Propanol Moiety: The propanol group is introduced through a series of reactions, including alkylation and reduction.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (2S) enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Purification: Techniques such as crystallization and chromatography are used to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The benzodioxole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, substituted benzodioxoles.
Scientific Research Applications
(2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol involves its interaction with specific molecular targets:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It can bind to receptors, modulating their activity and leading to physiological effects.
Pathways: The compound may influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
(2R)-1-(2H-1,3-benzodioxol-5-yl)propan-2-ol: The enantiomer of the compound, with different stereochemical properties.
1-(2H-1,3-benzodioxol-5-yl)ethanol: A structurally similar compound with a shorter carbon chain.
1-(2H-1,3-benzodioxol-5-yl)propan-1-ol: A positional isomer with the hydroxyl group at a different position.
Uniqueness:
Chirality: The (2S) enantiomer has specific stereochemical properties that can lead to different biological activities compared to its (2R) counterpart.
Functional Groups:
Properties
IUPAC Name |
(2S)-1-(1,3-benzodioxol-5-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9/h2-3,5,7,11H,4,6H2,1H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMKZYKJYMJYDG-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC2=C(C=C1)OCO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172542-26-6 |
Source
|
Record name | (2S)-1-(1,3-dioxaindan-5-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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